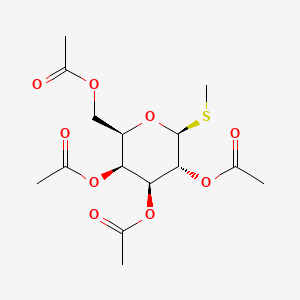

Methyl 2,3,4,6-tetra-O-acetyl-beta-D-thiogalactopyranoside

Übersicht

Beschreibung

Methyl 2,3,4,6-tetra-O-acetyl-β-D-thiogalactopyranoside is a highly intricate biochemical compound . It has a molecular weight of 378.39 and a molecular formula of C15H22O9S . This compound finds extensive utilization within the biomedicine industry .

Synthesis Analysis

The synthesis of this compound involves the conversion of configuration at the anomeric site . This has been affirmed by the small NMR coupling constants between H-1 and H-2 in the resulting α-D-glucose (4.0– 4.1 Hz) and α-D-galactose (3.9 Hz) derivatives .Molecular Structure Analysis

The molecule contains a total of 47 bond(s). There are 25 non-H bond(s), 4 multiple bond(s), 10 rotatable bond(s), 4 double bond(s), 1 six-membered ring(s), 4 ester(s) (aliphatic), 1 ether(s) (aliphatic), and 1 sulfide(s) .Chemical Reactions Analysis

This compound acts as a paramount substrate, facilitating the meticulous analysis of glycosylation reactions and carbohydrate metabolism through diverse enzymatic assays .Physical And Chemical Properties Analysis

The compound is a white powder with a melting point of 115°C to 116°C . Its molecular weight is 378.39 and its molecular formula is C15H22O9S .Wissenschaftliche Forschungsanwendungen

Acetylation and Methylation in Carbohydrate Chemistry

The acetylation and methylation processes are crucial in modifying the properties of carbohydrates, including homogalacturonans. These modifications impact their reactivity and interaction with enzymes, as seen in the optimization of reaction conditions for acetylation, leading to high degrees of acetylation. The study by Renard and Jarvis (1999) on homogalacturonans demonstrates the significance of these modifications, where acetylation at specific positions on the sugar molecule affects its enzymatic hydrolysis resistance (Renard & Jarvis, 1999).

Structural Analysis and Synthesis Techniques

Understanding the solid-state structure of sugar derivatives, including those related to Methyl 2,3,4,6-tetra-O-acetyl-beta-D-thiogalactopyranoside, is essential for their application in synthesis and material science. Gubica et al. (2013) provided a comprehensive structural analysis combining experimental and theoretical methods, highlighting the importance of such analyses in predicting and understanding the behavior of these compounds in various conditions (Gubica et al., 2013).

Kinetic Studies and Reaction Mechanisms

Kinetic studies, such as those conducted by Kaczmarek et al. (2000), on the acetolysis of sugar derivatives provide insight into the reaction mechanisms and rates. These studies are fundamental in optimizing synthesis processes and understanding the stability and reactivity of sugar derivatives under different conditions (Kaczmarek et al., 2000).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-methylsulfanyloxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O9S/c1-7(16)20-6-11-12(21-8(2)17)13(22-9(3)18)14(23-10(4)19)15(24-11)25-5/h11-15H,6H2,1-5H3/t11-,12+,13+,14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWFUCHLBRWBKGN-FQKPHLNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)SC)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)SC)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80447030 | |

| Record name | ST51037346 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,3,4,6-tetra-O-acetyl-beta-D-thiogalactopyranoside | |

CAS RN |

55722-48-0 | |

| Record name | ST51037346 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Imidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B1588982.png)

![5-Chloro-7-methyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B1588988.png)

![4-[difluoro(3,4,5-trifluorophenoxy)Methyl]-4'-pentyl-1,1'-bi(cyclohexyl)](/img/structure/B1588997.png)